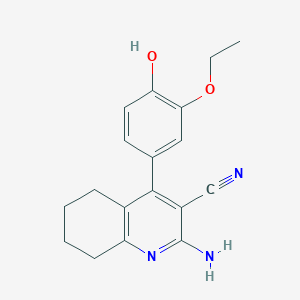
Bromochlorofluoromethane
Vue d'ensemble
Description
Bromochlorofluoromethane, also known as fluorochlorobromomethane, is a chemical compound with the formula CHBrClF. It is a trihalomethane derivative and one of the simplest stable chiral compounds. This compound is particularly useful for fundamental research in the field of chiral chemistry due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromochlorofluoromethane can be synthesized through various methods. One common approach involves the halogen exchange reaction, where a dihalomethane undergoes halogenation or fluorination under catalyzed conditions . Another method includes the reaction of chloroform with hydrogen fluoride, followed by bromination with elemental bromine at high temperatures (400-600°C) for a short duration .
Industrial Production Methods: Industrial production of this compound typically follows the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise temperature control to facilitate the halogen exchange and bromination reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Bromochlorofluoromethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various halogenated methanes, while oxidation and reduction can produce different organic compounds .
Applications De Recherche Scientifique
Bromochlorofluoromethane has several scientific research applications:
Chiral Chemistry: It is used to study the properties and behavior of chiral compounds, aiding in the understanding of stereochemistry and enantiomer separation.
Quantum Physics: Recent research has focused on its potential use for experimental measurement of parity violation, a significant problem in quantum physics.
Spectroscopy: The compound is utilized in high-resolution infrared and microwave spectroscopy to investigate molecular structures and interactions.
Mécanisme D'action
The mechanism of action of bromochlorofluoromethane involves its interaction with various molecular targets and pathways. Due to its chiral nature, it can interact differently with enantiomers, leading to unique stereochemical outcomes. The compound’s effects are primarily studied in the context of its chemical reactions and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Bromochlorodifluoromethane: Used in fire extinguishers, this compound has a similar structure but with two fluorine atoms instead of one.
Bromofluoromethane: Another related compound, synthesized through different methods, including halogen exchange reactions.
Uniqueness: Bromochlorofluoromethane stands out due to its stability as a chiral compound and its utility in fundamental research. Its unique combination of bromine, chlorine, and fluorine atoms makes it particularly valuable for studying stereochemistry and quantum physics .
Propriétés
IUPAC Name |
bromo-chloro-fluoromethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBrClF/c2-1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKZSBSRKWVMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870651 | |
| Record name | 1-Chloro-1-fluoro-1-bromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-98-6 | |
| Record name | Bromochlorofluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromochlorofluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1-fluoro-1-bromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOCHLOROFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RH760PZ3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




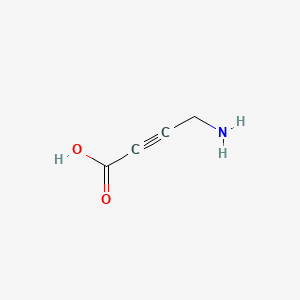
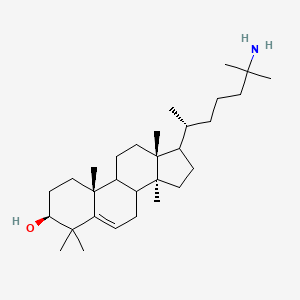
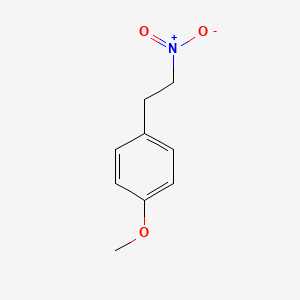

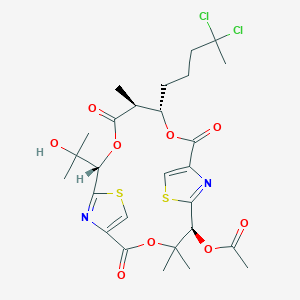

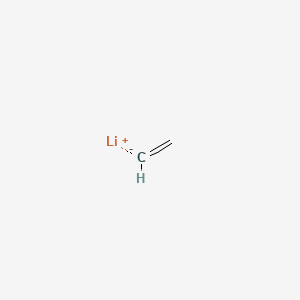
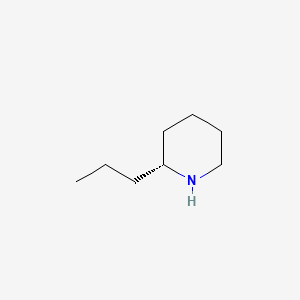
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)

![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)
